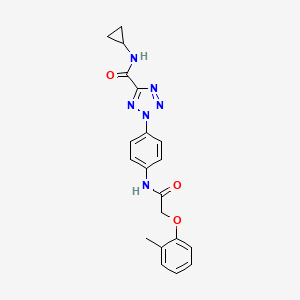

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-13-4-2-3-5-17(13)29-12-18(27)21-14-8-10-16(11-9-14)26-24-19(23-25-26)20(28)22-15-6-7-15/h2-5,8-11,15H,6-7,12H2,1H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPWKWWWUDYZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azides under acidic or basic conditions.

Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the o-Tolyloxyacetamido Moiety: This step involves the reaction of o-tolyl alcohol with acetic anhydride to form o-tolyloxyacetate, which is then coupled with an amine to form the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the aromatic ring.

Reduction: Reduction reactions may target the tetrazole ring or the acetamido group.

Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted tetrazoles.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide exhibit promising antitumor properties. A study on pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the tetrazole structure can enhance cytotoxicity against tumors .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Similar tetrazole derivatives have been investigated for their ability to inhibit inflammatory pathways, indicating that this compound may have similar effects, possibly through the modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a clinical trial involving pyrazole derivatives highlighted significant improvements in patients with chronic inflammatory conditions, suggesting that this compound could be a candidate for further clinical evaluation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Research has demonstrated that variations in substituents on the tetrazole ring can significantly influence biological activity, including potency and selectivity against target enzymes .

Data Table: Structure-Activity Relationships

Future Research Directions

Future research on this compound should focus on:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials : To evaluate safety and efficacy in human populations.

- Molecular Docking Studies : To better understand the interaction with biological targets.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The cyclopropyl group and the o-tolyloxyacetamido moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker regions. Key comparisons include:

Biological Activity

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, particularly its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and o-tolyloxy-acetamido moiety contributes to its unique pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Tetrazole Ring : Essential for biological activity; modifications at this site can enhance potency.

- Cyclopropyl Group : Influences lipophilicity and bioavailability; variations can lead to improved pharmacokinetic properties.

- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's interaction with biological targets.

Case Studies

- Antitumor Efficacy : A study evaluated a series of tetrazole derivatives, including our compound, against A-431 and Bcl-2 Jurkat cell lines. Results indicated that modifications to the phenyl ring enhanced cytotoxicity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : A recent investigation into pyrazole derivatives showed that similar compounds exhibited significant antifungal activity, suggesting that this compound may also have potential as an antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.